Methanesulfonato(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) Methanesulfonato(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18314297
InChI: InChI=1S/C26H35O2P.C12H10N.2CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;2*1H3,(H,2,3,4);/q;-1;;;+2/p-2
SMILES:
Molecular Formula: C40H51NO8PPdS2-
Molecular Weight: 875.4 g/mol

Methanesulfonato(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

CAS No.:

Cat. No.: VC18314297

Molecular Formula: C40H51NO8PPdS2-

Molecular Weight: 875.4 g/mol

* For research use only. Not for human or veterinary use.

Methanesulfonato(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) -

Specification

Molecular Formula C40H51NO8PPdS2-
Molecular Weight 875.4 g/mol
IUPAC Name dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline
Standard InChI InChI=1S/C26H35O2P.C12H10N.2CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;2*1H3,(H,2,3,4);/q;-1;;;+2/p-2
Standard InChI Key DDLMKPHKQUXHOT-UHFFFAOYSA-L
Canonical SMILES COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2]

Introduction

Chemical Structure and Coordination Geometry

The molecular architecture of SPhos Pd G3 features a palladium(II) center coordinated to three distinct ligands:

  • A methanesulfonate (CH₃SO₃⁻) group, which enhances solubility in polar solvents .

  • A dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl ligand, providing steric bulk and electronic modulation .

  • A 2'-amino-1,1'-biphenyl-2-yl group, facilitating chelation and stabilizing the active catalytic species.

The palladium center adopts a distorted square-planar geometry, as evidenced by crystallographic studies of analogous complexes . Key bond angles and lengths are summarized below:

ParameterValueSource
Pd–P Bond Length2.28 Å
Pd–N Bond Length2.05 Å
C–Pd–P Bite Angle84.03°–83.54°
Solubility in CH₂Cl₂>50 mg/mL

Synthesis and Characterization

SPhos Pd G3 is synthesized via a multi-step protocol involving:

  • Ligand Preparation: The dicyclohexylphosphino-2',6'-dimethoxybiphenyl ligand is synthesized through Suzuki-Miyaura coupling and subsequent phosphorylation .

  • Palladium Complexation: Reaction of palladium(II) chloride with the ligand and 2'-aminobiphenyl derivatives in the presence of methanesulfonic acid .

  • Purification: Crystallization from dichloromethane yields the adduct with >98% purity .

Key spectroscopic data:

  • ¹H NMR (CDCl₃): δ 7.8–6.5 (m, aromatic protons), 3.8 (s, OCH₃), 1.2–2.1 (m, cyclohexyl) .

  • IR (KBr): 1180 cm⁻¹ (S=O stretch), 1560 cm⁻¹ (C-N stretch) .

Applications in Organic Synthesis

SPhos Pd G3 excels in catalyzing cross-coupling reactions, as highlighted below:

Buchwald-Hartwig Amination

The catalyst enables C–N bond formation between aryl halides and amines at low loadings (0.5–2 mol%) . For example, coupling 4-bromotoluene with morpholine achieves >95% yield in 6 hours at 80°C.

Suzuki-Miyaura Coupling

It facilitates aryl-aryl couplings with turnover numbers (TON) exceeding 10,000, even for sterically hindered substrates . A representative reaction is shown:

Ar–Br+Ar’–B(OH)2SPhos Pd G3Ar–Ar’+B(OH)3\text{Ar–Br} + \text{Ar'–B(OH)}_2 \xrightarrow{\text{SPhos Pd G3}} \text{Ar–Ar'} + \text{B(OH)}_3

Comparative Performance

Table 1 contrasts SPhos Pd G3 with earlier catalyst generations:

Catalyst GenerationLoading (mol%)Reaction Time (h)Yield (%)
Gen 152475
Gen 221285
Gen 3 (SPhos)0.5695

Data sourced from .

Mechanistic Insights

The catalytic cycle involves:

  • Precatalyst Activation: Dissociation of methanesulfonate to generate a Pd(0) species .

  • Oxidative Addition: Pd(0) inserts into the aryl halide bond.

  • Transmetallation: Transfer of the aryl group to the palladium center.

  • Reductive Elimination: Formation of the desired C–C or C–N bond .

Future Directions

Research priorities include:

  • Expanding substrate scope to include heteroaromatic and aliphatic amines.

  • Developing recyclable variants for sustainable chemistry .

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